6-NBDG

Übersicht

Beschreibung

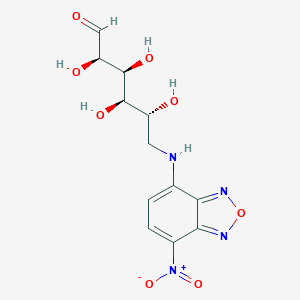

6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-Desoxyglucose, allgemein bekannt als 6-NBDG, ist ein fluoreszierendes, nicht hydrolysierbares Glucose-Analogon. Es wird in der wissenschaftlichen Forschung häufig eingesetzt, um die Glukoseaufnahme und den Glukosetransport in lebenden Zellen zu überwachen. Die Verbindung ist empfindlich gegenüber ihrer Umgebung und zeigt typischerweise Exzitations-/Emissionsmaxima von etwa 465/540 nm, wodurch sie sich für die Visualisierung mit optischen Filtern eignet, die für Fluorescein ausgelegt sind .

Wissenschaftliche Forschungsanwendungen

6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-Desoxyglucose hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Industrie: Bei der Entwicklung von Biosensoren und Diagnosewerkzeugen für die Glukoseüberwachung eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-Desoxyglucose beinhaltet seine Aufnahme durch Zellen über Glukosetransporter. Sobald es sich in der Zelle befindet, emittiert die Verbindung Fluoreszenz, wodurch Forscher die Glukoseaufnahme visualisieren und quantifizieren können. Zu den molekularen Zielen gehören Glukosetransporter und zelluläre Pfade, die am Glukosestoffwechsel beteiligt sind .

Wirkmechanismus

6-NBDG, also known as D-Glucose, 6-deoxy-6-((7-nitro-4-benzofurazanyl)amino)- or 6-Deoxy-N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)aminoglucose, is a fluorescent glucose analogue . It has been widely used in research to monitor glucose uptake and transport in live cells .

Target of Action

The primary target of this compound is the glucose transport system in cells. It has been found that the cellular binding and uptake of this compound can occur independently of membrane glucose transporters .

Mode of Action

This compound is designed to mimic glucose, allowing it to be taken up by cells in a similar manner. Despite its structural similarity to glucose, it has been suggested that this compound may enter cells via a transporter-independent mechanism .

Biochemical Pathways

This compound is primarily involved in the glucose transport pathway. It is used as a tracer to monitor glucose uptake and transport, providing insights into cellular glucose metabolism .

Result of Action

The primary result of this compound action is the visualization of glucose uptake and transport in live cells. This can provide valuable information about cellular metabolism and the role of glucose in various cellular processes .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the fluorescence of this compound is sensitive to its environment, with excitation/emission maxima typically displaying at around 465/540 nm . Additionally, factors such as cell type, glucose concentration, and experimental conditions can all influence the uptake and fluorescence of this compound .

Biochemische Analyse

Biochemical Properties

6-NBDG interacts with various biomolecules, primarily the glucose transporter GLUT1 . It binds to GLUT1 with a much higher affinity than glucose . This high binding affinity explains why this compound’s uptake is not efficiently displaced by glucose .

Cellular Effects

This compound has been used to monitor glucose uptake and transport in various types of cells, including astrocytes and skeletal muscle cells . It influences cell function by providing a means to visualize and quantify glucose transport and uptake .

Molecular Mechanism

The mechanism of action of this compound involves its interaction with the glucose transporter GLUT1 . It enters cells chiefly through GLUT1 . It has been suggested that 2-NBDG and this compound can bind and enter mammalian cells by transporter-independent mechanisms .

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings change over time. For instance, the fluorescence intensity of this compound rapidly increases upon exposure to cells but fails to increase after 15–30 minutes of exposure .

Metabolic Pathways

This compound is involved in the glucose metabolic pathway. It is taken up by cells via the GLUT system and then transferred into the cell through gap junctions .

Transport and Distribution

This compound is transported and distributed within cells and tissues primarily through the glucose transporter GLUT1 . It is taken up by cells via the GLUT system and then transferred into the cell through gap junctions .

Subcellular Localization

The subcellular localization of this compound is primarily determined by the localization of the glucose transporter GLUT1 . Specific studies detailing the subcellular localization of this compound are currently limited.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-Desoxyglucose beinhaltet die Reaktion von 6-Desoxyglucose mit 7-Nitrobenz-2-oxa-1,3-diazol-4-ylamin. Die Reaktion wird typischerweise in einem organischen Lösungsmittel unter kontrollierten Temperatur- und pH-Bedingungen durchgeführt, um die Bildung des gewünschten Produkts sicherzustellen .

Industrielle Produktionsverfahren

Die industrielle Produktion von 6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-Desoxyglucose folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von hochreinen Reagenzien und fortschrittlichen Reinigungsverfahren, um die Verbindung in ihrer reinen Form zu erhalten. Das Endprodukt wird üblicherweise bei niedrigen Temperaturen gelagert und vor Licht geschützt, um seine Stabilität zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-Desoxyglucose unterliegt aufgrund des Vorhandenseins der Nitrobenz-2-oxa-1,3-diazol-4-yl-Gruppe hauptsächlich Substitutionsreaktionen. Es nimmt unter normalen Bedingungen nicht leicht an Oxidations- oder Reduktionsreaktionen teil .

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen mit 6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-Desoxyglucose verwendet werden, umfassen organische Lösungsmittel, Säuren und Basen. Die Reaktionen werden typischerweise bei Raumtemperatur oder leicht erhöhten Temperaturen durchgeführt, um die Bildung der gewünschten Produkte zu erleichtern .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen von 6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-Desoxyglucose gebildet werden, sind typischerweise substituierte Glucose-Analoga. Diese Produkte behalten die Fluoreszenzeigenschaften der Ausgangssubstanz bei, wodurch sie für verschiedene analytische Anwendungen nützlich sind .

Vergleich Mit ähnlichen Verbindungen

6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-Desoxyglucose wird häufig mit anderen fluoreszierenden Glucose-Analoga wie 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-2-Desoxyglucose (2-NBDG) verglichen. Während beide Verbindungen zur Überwachung der Glukoseaufnahme verwendet werden, wird 6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-Desoxyglucose aufgrund seiner höheren Fluoreszenzintensität und -stabilität bevorzugt . Andere ähnliche Verbindungen sind 3-O-Methylglucose und 2-Desoxyglucose, die in verschiedenen Kontexten zur Untersuchung des Glukosestoffwechsels verwendet werden .

Biologische Aktivität

6-NBDG (6-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-2-deoxyglucose) is a fluorescent glucose analogue that has gained prominence in biological research as a tool for studying glucose transport and metabolism. Its unique properties allow researchers to visualize and quantify glucose uptake in various cell types, particularly in the context of metabolic studies involving neurons and glial cells. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications in research, and relevant case studies.

This compound functions primarily as a substrate for glucose transporters, particularly GLUT1. It exhibits a significantly higher binding affinity for GLUT1 compared to glucose—approximately 300 times greater—which influences its uptake dynamics within cells. This high affinity leads to slower permeation rates (50-100 times slower than glucose), raising questions about the specificity and efficiency of this compound as a glucose tracer in physiological studies .

Kinetic Properties

The kinetic behavior of this compound uptake has been extensively studied. Notably, it has been shown that the uptake of this compound can be inversely related to glucose utilization rates. When glucose metabolism is stimulated, the uptake of this compound decreases, suggesting that the transport mechanisms may not be straightforward and could be influenced by various cellular conditions . The following table summarizes key kinetic parameters associated with this compound:

| Parameter | Value |

|---|---|

| Binding Affinity (GLUT1) | 300 times higher than glucose |

| Uptake Rate | 50-100 times slower than glucose |

| Dissociation Constant | 0.13 mM (for this compound) |

| Dissociation Constant | 40 mM (for glucose) |

Applications in Research

This compound is increasingly utilized in diverse biological studies, particularly those focusing on neuronal and glial cell metabolism. Its applications include:

- Neuroscience : Used to measure real-time glucose transport in neurons and astrocytes during various stimuli, such as neuronal activation or metabolic changes .

- Stem Cell Research : Employed as a marker for assessing insulin-stimulated glucose uptake during stem cell differentiation into adipocytes .

- Cancer Studies : Investigated for its potential in evaluating metabolic activity in cancer cells, providing insights into tumor metabolism .

Neuronal Activity Monitoring

In a study examining neuronal activity during whisker stimulation, rapid uptake of this compound was observed in astrocytes, contrasting with slower uptake in neurons. This finding underscores the differential roles of glial cells in supporting neuronal metabolism under active conditions .

Glucose Transport Dynamics

Research conducted by Barros et al. demonstrated that the high binding affinity of this compound to GLUT1 could explain its inefficient displacement by glucose during uptake assays. This study emphasized the necessity of using specific GLUT inhibitors to confirm the specificity of this compound uptake .

Metabolic Flux Analysis

A recent investigation into CD8+ T cell function revealed that the uptake of this compound was significantly reduced in Glut2-deficient T cells. This study illustrated how metabolic pathways can be assessed using fluorescent tracers like this compound to understand immune cell function better .

Eigenschaften

IUPAC Name |

(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O8/c17-4-8(19)12(21)11(20)7(18)3-13-5-1-2-6(16(22)23)10-9(5)14-24-15-10/h1-2,4,7-8,11-13,18-21H,3H2/t7-,8+,11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEPMSUUWSGUYKQ-IWXIMVSXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCC(C(C(C(C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40910836 | |

| Record name | 6-Deoxy-6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]hexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40910836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108708-22-1 | |

| Record name | 6-Deoxy-N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)aminoglucose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108708221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Deoxy-6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]hexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40910836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.